molecular formula C14H15ClN4O3S2 B2877085 5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 1903277-56-4

5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2877085
CAS No.: 1903277-56-4
M. Wt: 386.87
InChI Key: MKSKLDPEKAUYBL-UHFFFAOYSA-N
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Description

5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by its unique structure, which includes a nicotinamide core, a thiadiazole ring, and a tetrahydrofuran moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Ethylthio Group: The ethylthio group is introduced via nucleophilic substitution, where an ethylthiol reacts with the thiadiazole intermediate.

    Synthesis of the Nicotinamide Core: The nicotinamide core is synthesized separately, often starting from nicotinic acid or its derivatives.

    Coupling Reactions: The thiadiazole and nicotinamide intermediates are coupled together using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

    Introduction of the Tetrahydrofuran Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be

Properties

IUPAC Name

5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3S2/c1-2-23-14-19-18-13(24-14)17-11(20)8-5-10(15)12(16-6-8)22-9-3-4-21-7-9/h5-6,9H,2-4,7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSKLDPEKAUYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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